molecular formula C16H15NO4 B4599881 4-({[(4-Methoxyphenyl)carbonyl]amino}methyl)benzoic acid

4-({[(4-Methoxyphenyl)carbonyl]amino}methyl)benzoic acid

Cat. No.: B4599881
M. Wt: 285.29 g/mol
InChI Key: UKLCUIWXMSBVMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-({[(4-Methoxyphenyl)carbonyl]amino}methyl)benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a methoxyphenyl group attached to a benzoic acid core through a carbonyl-amino linkage

Scientific Research Applications

4-({[(4-Methoxyphenyl)carbonyl]amino}methyl)benzoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({[(4-Methoxyphenyl)carbonyl]amino}methyl)benzoic acid typically involves the following steps:

    Formation of the Methoxyphenyl Intermediate: The starting material, 4-methoxybenzoyl chloride, is reacted with an amine to form the methoxyphenyl intermediate.

    Coupling Reaction: The intermediate is then coupled with 4-aminomethylbenzoic acid under appropriate conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-({[(4-Methoxyphenyl)carbonyl]amino}methyl)benzoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoic acid derivatives.

Mechanism of Action

The mechanism of action of 4-({[(4-Methoxyphenyl)carbonyl]amino}methyl)benzoic acid involves its interaction with specific molecular targets. The compound may act by inhibiting enzymes or binding to receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(Aminomethyl)benzoic acid: Shares a similar benzoic acid core but lacks the methoxyphenyl group.

    4-Methoxybenzoic acid: Contains the methoxy group but lacks the carbonyl-amino linkage.

Uniqueness

4-({[(4-Methoxyphenyl)carbonyl]amino}methyl)benzoic acid is unique due to the presence of both the methoxyphenyl group and the carbonyl-amino linkage. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

4-[[(4-methoxybenzoyl)amino]methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO4/c1-21-14-8-6-12(7-9-14)15(18)17-10-11-2-4-13(5-3-11)16(19)20/h2-9H,10H2,1H3,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKLCUIWXMSBVMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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